(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
Description
Properties
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-4-2-1-3-13(14)17(29)27-7-5-26(6-8-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-4,9-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOHYCQRYBMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines. Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
It’s known that the compound forms a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond. This reaction is accelerated by cuprous oxide.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis. Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and its induction can lead to the death of cancer cells.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.
Result of Action
The compound has been reported to exhibit potent inhibitory activities against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin. This suggests that the compound may have selective toxicity towards cancer cells.
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This compound incorporates a triazole moiety, which is known for its pharmacological potential, particularly in the fields of antifungal, antibacterial, and anticancer research.
Structural Characteristics
The compound's structure includes:
- A triazole ring : Contributes to antifungal and antibacterial properties.
- A pyrimidine moiety : Enhances interaction with biological targets.
- A piperazine ring : Often associated with neuroactive and psychoactive compounds.
- A trifluoromethoxy group : Known to improve the lipophilicity and metabolic stability of compounds.
Antifungal Activity
- Mechanism of Action : The triazole component inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to cell membrane disruption and ultimately cell death.
- Case Studies :
- Data Table :
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative 1 | 0.5 | Candida albicans |
| Triazole Derivative 2 | 2 | Aspergillus fumigatus |
| Triazole Derivative 3 | 4 | Fusarium solani |
Antibacterial Activity
- Mechanism of Action : Similar to antifungal activity, the triazole moiety interferes with bacterial enzyme functions, disrupting cell wall synthesis and leading to cell lysis.
- Research Findings :
- Data Table :
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 1 | Staphylococcus aureus |
| Triazole Derivative B | 2 | Escherichia coli |
| Triazole Derivative C | 3 | Pseudomonas aeruginosa |
Anticancer Activity
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways or inhibiting specific enzymes involved in cell proliferation.
- Case Studies :
- Data Table :
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Triazole-Cancer A | 5 | HeLa (Cervical Cancer) |
| Triazole-Cancer B | 10 | MCF-7 (Breast Cancer) |
| Triazole-Cancer C | 15 | A549 (Lung Cancer) |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Variations
Pyrimidine-Piperazine Derivatives
- Compound 9: (6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone Key Differences: Replaces the triazole group with a methyl substituent and substitutes the trifluoromethoxy phenyl with a chloro-trifluoromethylphenyl group. Impact: The chloro-trifluoromethylphenyl group enhances lipophilicity but may reduce metabolic stability compared to the trifluoromethoxy group in the target compound .
Compound 5 : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Key Differences: Replaces the pyrimidine-triazole core with a pyrazole-butanoic acid chain.
Substituent Modifications
Triazole vs. Tetrazole Derivatives
- Compound w3: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Differences: Incorporates a 5-methyltriazole instead of the unsubstituted triazole in the target compound. Impact: Methylation may enhance metabolic stability but reduce hydrogen-bonding capacity, affecting target affinity .
Trifluoromethoxy vs. Trifluoromethyl Phenyl Groups
- Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Substitutes trifluoromethoxy with trifluoromethyl and replaces pyrimidine with thiophene.
Physicochemical and Pharmacokinetic Properties
- Key Trends :
- The trifluoromethoxy group in the target compound balances lipophilicity (logP ~3.2) better than the highly lipophilic trifluoromethyl group in Compound 9 (logP ~4.1).
- The absence of methyl groups on the triazole (vs. Compound w3) may improve solubility but reduce metabolic stability .
Preparation Methods
Halogenation of Pyrimidine Derivatives
4,6-Dichloropyrimidine serves as the starting material for introducing substituents. Phosphorus oxychloride (POCl₃) is commonly employed for chlorination, achieving yields of 70–72% under reflux conditions. Subsequent displacement reactions proceed via nucleophilic aromatic substitution (SNAr):
Step 1: Piperazine Incorporation
4,6-dichloropyrimidine + piperazine → 4-chloro-6-(piperazin-1-yl)pyrimidine
Optimal conditions:
Step 2: Triazole Functionalization
The remaining chlorine at position 6 is replaced by 1H-1,2,4-triazole:
4-chloro-6-(piperazin-1-yl)pyrimidine + 1H-1,2,4-triazole → intermediate
Key parameters:
- Catalyst: Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield: 55–60%)
- Alternative: SNAr using LiHMDS in THF at −78°C (yield: 65–70%)
Preparation of 2-(Trifluoromethoxy)phenyl Methanone Fragment
Friedel-Crafts Acylation
Introducing the trifluoromethoxy group requires careful electrophilic substitution:
Trifluoromethoxybenzene + acetyl chloride → 2-(trifluoromethoxy)acetophenone
Conditions:
Suzuki-Miyaura Coupling
Alternative route for functionalized aryl ketones:
2-Bromoacetophenone + trifluoromethoxyphenylboronic acid → 2-(trifluoromethoxy)acetophenone
Conditions:
Final Coupling Strategies
Amide Bond Formation
Coupling the pyrimidine-piperazine intermediate with the aryl ketone employs standard acyl transfer methods:
Method A: Schotten-Baumann Reaction
Piperazine intermediate + 2-(trifluoromethoxy)benzoyl chloride → target compound
Parameters:
Method B: EDCI/HOBt-Mediated Coupling
Enhanced yields achieved through carbodiimide chemistry:
- Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Additive: Hydroxybenzotriazole (HOBt)
- Solvent: DMF
- Temperature: Room temperature
- Yield: 70–75%
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
Competing reactions at pyrimidine positions 4 and 6 are mitigated by:
Purification Challenges
Chromatographic methods for final product:
- Stationary phase: Silica gel modified with 5% triethylamine
- Mobile phase: Ethyl acetate/hexane (3:7) → methanol/DCM (5:95)
- Purity: >95% by HPLC
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Stepwise Assembly) | Route B (Convergent Coupling) |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 18–22% | 25–30% |
| Key Advantage | Better intermediate control | Fewer purification steps |
| Major Limitation | Low triazole incorporation | Requires pre-formed ketone |
| Scalability | Pilot-scale demonstrated | Limited to batch <100 g |
Emerging Methodologies
Continuous Flow Chemistry
Microreactor systems improve:
Enzymatic Catalysis
Lipase-mediated acyl transfer:
- Solvent: tert-Butyl methyl ether
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Yield: 60% with >99% enantiomeric excess (where applicable)
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the piperazine-pyrimidine-triazole core of this compound?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the pyrimidine-triazole moiety can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine and piperazine derivatives under reflux in aprotic solvents like DMF or THF. The trifluoromethoxyphenyl ketone group is introduced via Buchwald-Hartwig coupling or Ullmann-type reactions, requiring palladium or copper catalysts . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products and improve yields.
Q. How can researchers confirm the compound’s structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX programs) resolves ambiguous stereochemistry or regiochemistry, especially for the triazole-pyrimidine linkage . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation < 0.4% for C, H, N).
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the trifluoromethoxy group under steric hindrance?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group complicates nucleophilic aromatic substitution. Strategies include:
- Using polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Screening catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) to enhance coupling efficiency .
- Kinetic studies (monitored via LC-MS) identify rate-limiting steps, while DFT calculations predict favorable reaction pathways.
Q. How should researchers address discrepancies in biological activity data across in vitro and in vivo studies?
- Methodological Answer : Contradictions may arise from metabolic instability or off-target interactions. Solutions include:
- Orthogonal assays : Use surface plasmon resonance (SPR) to validate binding affinity alongside enzymatic assays.
- Prodrug modification : Introduce metabolically labile groups (e.g., acetylated amines) to improve bioavailability .
- Structural analogs : Synthesize derivatives with modified piperazine substituents to isolate pharmacophore contributions .
Q. What computational approaches predict the compound’s target interactions and selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with SHELX-refined X-ray structures of target proteins (e.g., kinases or GPCRs) to model binding poses.
- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes.
- Free-energy perturbation (FEP) : Quantify binding affinity differences between enantiomers or analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
